molecular formula C14H19NO B3021952 (s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one CAS No. 89467-36-7

(s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one

Cat. No.: B3021952
CAS No.: 89467-36-7
M. Wt: 217.31 g/mol
InChI Key: XOGIRAQPVLKDBV-RYUDHWBXSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives, such as “(s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one”, are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidin-4-one derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been reviewed in several papers .


Molecular Structure Analysis

4-Piperidone is an organic compound with the molecular formula OC (CH2)4NH. It can be viewed as a derivative of piperidine . The structure of piperidin-4-one derivatives has been studied using various techniques such as FT-IR and 1H NMR spectroscopic techniques .


Chemical Reactions Analysis

Piperidines and their derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions are crucial in the pharmaceutical industry for the synthesis of various drugs .

Scientific Research Applications

1. Analgesic Activity

The compound (S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one and its derivatives have been explored for their analgesic properties. For instance, Riley, Hale, and Wilson (1973) found that methylation of the piperidine ring of 4-phenylpiperidine analgesics can affect analgesic potency. Specifically, they observed that 3-methylation significantly enhances analgesic potency, whereas 2-methyl and 2,5-dimethyl substitution is detrimental to it (Riley, Hale, & Wilson, 1973).

2. Synthesis and Characterization

Another aspect of scientific research on this compound involves its synthesis and characterization. McLaughlin et al. (2016) described the synthesis and analytical challenges encountered during the chemical analysis of related substances, focusing on the differentiation of isomers and stability differences observed during in-source collision-induced dissociation (McLaughlin et al., 2016).

3. Molecular Structure Analysis

Khan et al. (2013) reported on the synthesis and molecular structure of a compound structurally related to this compound. Their work detailed how molecules of the compound form hydrogen-bonded dimers in the crystal lattice, stabilized by C-H...π interactions and C-H...O interactions (Khan et al., 2013).

4. Asymmetric Synthesis

The asymmetric synthesis of pharmaceutical intermediates related to this compound has been studied. Wang et al. (2016) discussed the synthesis of an important pharmaceutical intermediate, highlighting the influence of the hydroxyl group protection on the yield and diastereomeric excess (Wang et al., 2016).

5. NMR Spectra and Isomerism

Leshcheva et al. (1986) conducted a study on the 13C NMR spectra of various stereoisomers of substituted piperidin-4-ones, including 1-substituted derivatives similar to this compound. Their research provided insights into the stereochemical orientations and conformation relationships of these compounds (Leshcheva, Sergeev, Grishina, & Potapov, 1986).

Safety and Hazards

4-Piperidone, a derivative of piperidine, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective clothing and eye protection should be worn when handling it .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This highlights the importance of piperidine nucleus in the field of drug discovery . The future research in this field is likely to focus on the development of new synthesis methods and the discovery of new applications of piperidine derivatives .

Properties

IUPAC Name

(2S)-2-methyl-1-[(1S)-1-phenylethyl]piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-11-10-14(16)8-9-15(11)12(2)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGIRAQPVLKDBV-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCN1C(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)CCN1[C@@H](C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50908461
Record name 2-Methyl-1-(1-phenylethyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50908461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103539-60-2
Record name 2-Methyl-1-(1-phenylethyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50908461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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